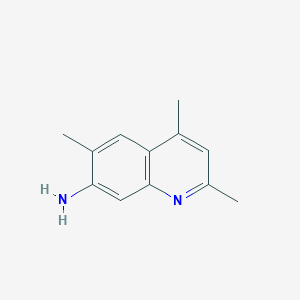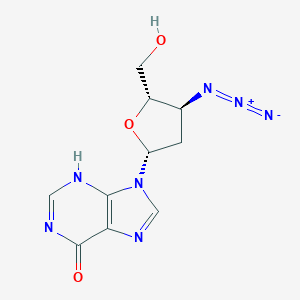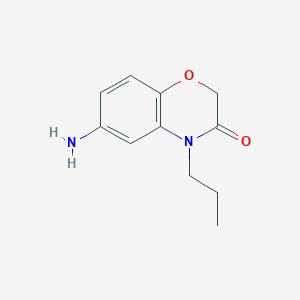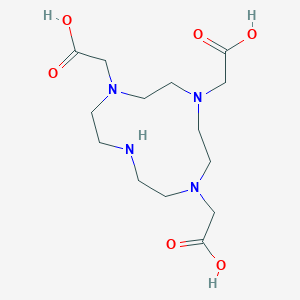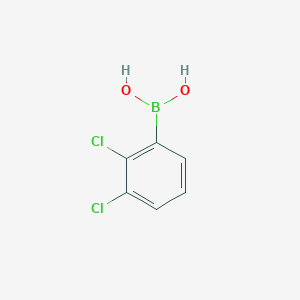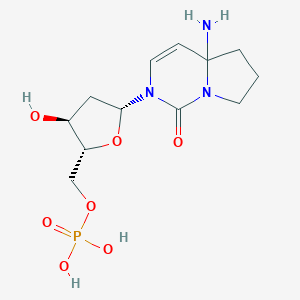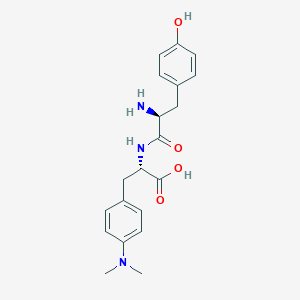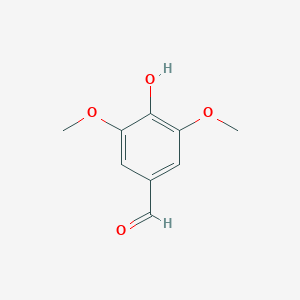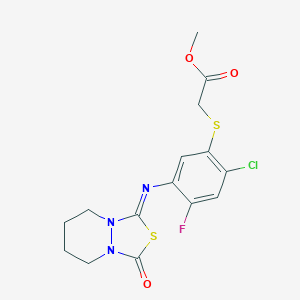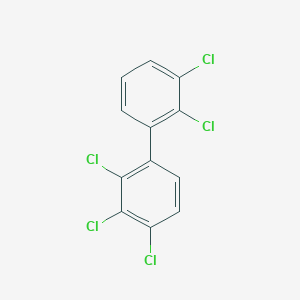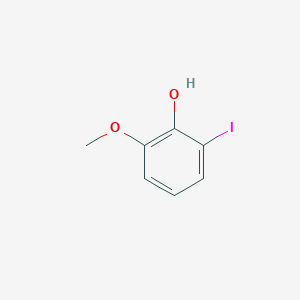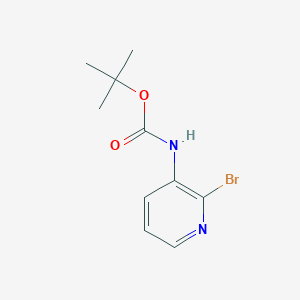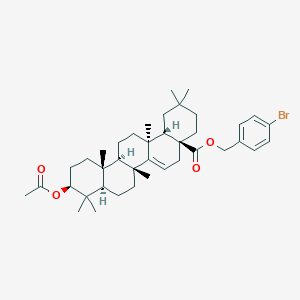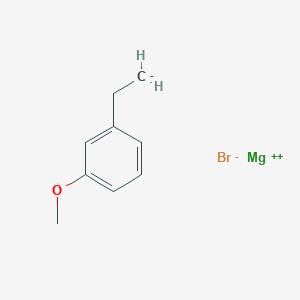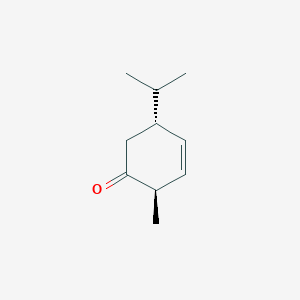
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one, commonly known as Carvone, is a natural terpene found in various plants such as spearmint, dill, and caraway. It has been widely studied for its potential applications in the fields of medicine and agriculture due to its unique chemical structure and properties. In
Wissenschaftliche Forschungsanwendungen
Carvone has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, carvone has been used as a natural insecticide and repellent due to its strong odor and flavor. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In the food industry, carvone is widely used as a flavoring agent due to its pleasant aroma and taste.
Wirkmechanismus
The mechanism of action of carvone is not fully understood. However, it has been shown to interact with various molecular targets in the body such as ion channels, enzymes, and receptors. For example, carvone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to interact with the GABA-A receptor, which is a target for many anxiolytic drugs.
Biochemische Und Physiologische Effekte
Carvone has been shown to have various biochemical and physiological effects in the body. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can help prevent the growth of bacteria and fungi. In addition, carvone has been shown to have analgesic properties, which can help reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Carvone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from readily available starting materials. It is also relatively stable and can be stored for long periods of time without significant degradation. However, carvone has some limitations for use in lab experiments. It has a strong odor and flavor, which can interfere with some assays and experiments. In addition, it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of carvone. One potential direction is the development of new synthetic methods for carvone that are more efficient and environmentally friendly. Another potential direction is the study of carvone's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of carvone and its potential interactions with other drugs and compounds.
Synthesemethoden
Carvone can be synthesized through various methods such as the oxidation of limonene, which is a natural compound found in citrus fruits. Another method involves the reduction of carvone oxide, which is a byproduct of the limonene oxidation process. The synthesis of carvone can also be achieved through the isomerization of dihydrocarvone, which is a derivative of limonene. These methods have been extensively studied and optimized to achieve high yields and purity.
Eigenschaften
CAS-Nummer |
114883-60-2 |
|---|---|
Produktname |
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2R,5R)-2-methyl-5-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
RRLYQERZLQXIKZ-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1C=C[C@H](CC1=O)C(C)C |
SMILES |
CC1C=CC(CC1=O)C(C)C |
Kanonische SMILES |
CC1C=CC(CC1=O)C(C)C |
Synonyme |
3-Cyclohexen-1-one,2-methyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



